Sulfentrazone

描述

属性

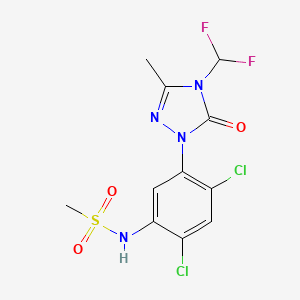

IUPAC Name |

N-[2,4-dichloro-5-[4-(difluoromethyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2F2N4O3S/c1-5-16-19(11(20)18(5)10(14)15)9-4-8(17-23(2,21)22)6(12)3-7(9)13/h3-4,10,17H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OORLZFUTLGXMEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)N1C(F)F)C2=C(C=C(C(=C2)NS(=O)(=O)C)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2F2N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6032645 | |

| Record name | Sulfentrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6032645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tan solid; [Merck Index] Colorless solid; [MSDSonline], Solid | |

| Record name | Sulfentrazone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7259 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Sulfentrazone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034852 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

In water, 110 mg/l (pH 6) at 25 °C; 780 mg/l (pH 7) at 25 °C; 16000 mg/l (pH 7.5) at 25 °C | |

| Record name | SULFENTRAZONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7014 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.21 g/ml @ 20 °C | |

| Record name | SULFENTRAZONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7014 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

9.75X10-10 mm Hg @ 25 °C | |

| Record name | SULFENTRAZONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7014 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Tan solid | |

CAS No. |

122836-35-5 | |

| Record name | Sulfentrazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122836-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfentrazone [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122836355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfentrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6032645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SULFENTRAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7TY7WT1599 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SULFENTRAZONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7014 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sulfentrazone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034852 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

121-123 °C, 121 - 123 °C | |

| Record name | SULFENTRAZONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7014 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sulfentrazone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034852 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Sulfentrazone: Protoporphyrinogen Oxidase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfentrazone, a member of the aryl triazinone class of herbicides, is a potent inhibitor of the enzyme protoporphyrinogen oxidase (PPO or Protox).[1][2] This inhibition disrupts the chlorophyll and heme biosynthesis pathways in susceptible plants, leading to a cascade of cytotoxic events culminating in rapid cell death.[3][4] This technical guide provides a comprehensive overview of the molecular mechanism of this compound action, detailing the enzymatic inhibition, the subsequent accumulation of protoporphyrin IX, the generation of reactive oxygen species (ROS), and the resulting lipid peroxidation and cell membrane disruption. Detailed experimental protocols for key assays and quantitative data on PPO inhibition are presented to facilitate further research and development in this area.

Introduction

This compound is a widely used pre-emergence herbicide effective against a broad spectrum of broadleaf and grass weeds.[2] Its mode of action is the specific inhibition of protoporphyrinogen oxidase (EC 1.3.3.4), a key enzyme in the tetrapyrrole biosynthesis pathway. This pathway is essential for the production of vital molecules such as chlorophylls, required for photosynthesis, and hemes, which are crucial components of cytochromes involved in electron transport. By blocking this enzyme, this compound triggers a light-dependent oxidative stress cascade that is lethal to susceptible plant species. Understanding the intricate details of this mechanism is paramount for the development of new herbicidal compounds and for managing the emergence of herbicide-resistant weeds.

The Tetrapyrrole Biosynthesis Pathway and the Role of Protoporphyrinogen Oxidase

The synthesis of chlorophyll and heme originates from a common precursor, δ-aminolevulinic acid, and proceeds through a series of enzymatic steps to produce protoporphyrin IX, the final common intermediate. Protoporphyrinogen oxidase (PPO) catalyzes the penultimate step in this pathway: the oxidation of protoporphyrinogen IX to protoporphyrin IX. In plants, this enzyme is located in the chloroplasts.

Figure 1. Simplified overview of the tetrapyrrole biosynthesis pathway highlighting the central role of protoporphyrinogen oxidase (PPO).

Mechanism of this compound Action: A Step-by-Step Cascade

The herbicidal activity of this compound is initiated by its binding to and inhibition of PPO. This leads to a series of events that ultimately cause cellular demise.

Inhibition of Protoporphyrinogen Oxidase

This compound acts as a competitive inhibitor of PPO, binding to the active site of the enzyme and preventing the binding of its natural substrate, protoporphyrinogen IX. This inhibition is highly specific and is the primary mode of action of this herbicide.

Accumulation and Extrusion of Protoporphyrinogen IX

The blockage of PPO leads to the accumulation of its substrate, protoporphyrinogen IX, within the chloroplasts. As the concentration of protoporphyrinogen IX increases, it diffuses out of the chloroplast into the cytoplasm.

Non-Enzymatic Oxidation to Protoporphyrin IX

In the cytoplasm, the accumulated protoporphyrinogen IX is rapidly oxidized to protoporphyrin IX by non-enzymatic processes. This aberrant accumulation of protoporphyrin IX in the cytoplasm is the critical step leading to phytotoxicity.

Light-Dependent Generation of Reactive Oxygen Species (ROS)

Protoporphyrin IX is a potent photosensitizer. In the presence of light and molecular oxygen, it absorbs light energy and transfers it to oxygen, generating highly reactive singlet oxygen (¹O₂).

Lipid Peroxidation and Membrane Disruption

Singlet oxygen is a highly destructive molecule that readily attacks the polyunsaturated fatty acids present in cellular membranes. This initiates a chain reaction of lipid peroxidation, leading to the loss of membrane integrity and function. The destruction of the plasma membrane and organellar membranes results in cellular leakage, desiccation, and ultimately, cell death.

References

- 1. Influence of this compound and metribuzin applied preemergence on soybean development and yield | Weed Technology | Cambridge Core [cambridge.org]

- 2. This compound Herbicide | Minnesota Department of Agriculture [mda.state.mn.us]

- 3. scielo.br [scielo.br]

- 4. This compound - Wikipedia [en.wikipedia.org]

Sulfentrazone chemical structure and physicochemical properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical structure and physicochemical properties of sulfentrazone. The information is presented to support research, scientific analysis, and drug development activities.

Chemical Structure and Identity

This compound is a selective herbicide belonging to the aryl triazolinone chemical class.[1] Its systemic action is effective against a variety of broadleaf weeds and sedges.[1]

IUPAC Name: N-[2,4-dichloro-5-[4-(difluoromethyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]phenyl]methanesulfonamide[2]

CAS Number: 122836-35-5[2]

Molecular Formula: C₁₁H₁₀Cl₂F₂N₄O₃S[2]

Molecular Weight: 387.19 g/mol

The chemical structure of this compound is characterized by a triazolinone ring substituted with a dichlorophenyl group.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its environmental fate, bioavailability, and potential for interaction with biological systems.

| Property | Value | Conditions |

| Melting Point | 121-123 °C | |

| Boiling Point | 468.2±55.0 °C | Predicted |

| Water Solubility | 110 mg/L | pH 6, 25 °C |

| 780 mg/L | pH 7, 25 °C | |

| 16000 mg/L | pH 7.5, 25 °C | |

| pKa | 6.56 | 25 °C |

| Octanol-Water Partition Coefficient (log Kow) | 0.99 | pH 7 |

| Vapor Pressure | 9.75 x 10⁻¹⁰ mm Hg | 25 °C |

| Physical Description | Tan solid |

Experimental Protocols

The determination of the physicochemical properties of a compound like this compound follows standardized methodologies to ensure accuracy and reproducibility. The following are detailed summaries of the experimental protocols based on the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.

Melting Point Determination (OECD Guideline 102)

The melting point is determined to ascertain the purity of the substance and is the temperature at which the phase transition from solid to liquid occurs.

Principle: Several methods can be employed, including the capillary method, hot-stage apparatus, and differential scanning calorimetry (DSC). The capillary method is commonly used.

Procedure (Capillary Method):

-

A small, representative sample of this compound is finely powdered and packed into a capillary tube, sealed at one end.

-

The capillary tube is placed in a heating apparatus, such as a melting point apparatus with a heated block or an oil bath.

-

The temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) in the vicinity of the expected melting point.

-

The temperatures at which the substance first begins to melt and when it becomes completely liquid are recorded as the melting range.

Water Solubility Determination (OECD Guideline 105)

This method determines the saturation concentration of this compound in water at a given temperature.

Principle: The flask method is suitable for substances with solubility greater than 10⁻² g/L. An excess of the test substance is agitated in water at a constant temperature until equilibrium is reached.

Procedure (Flask Method):

-

An excess amount of this compound is added to a flask containing purified water.

-

The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After agitation, the mixture is allowed to stand to separate the undissolved solid.

-

A sample of the aqueous solution is taken, ensuring no solid particles are included, often by centrifugation or filtration.

-

The concentration of this compound in the aqueous sample is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Dissociation Constant (pKa) Determination (OECD Guideline 112)

The pKa is a measure of the strength of an acid in solution and is critical for predicting the ionization state of this compound at different pH values.

Principle: The titration method is a common approach. The pH of a solution of the substance is measured as a function of the volume of a standard titrant (acid or base) added.

Procedure (Titration Method):

-

A known amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent if the substance has low water solubility.

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH) if the substance is an acid, or a strong acid (e.g., HCl) if it is a base.

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

A titration curve is constructed by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

Octanol-Water Partition Coefficient (Kow) Determination (OECD Guideline 107)

The Kow is a measure of the lipophilicity of a substance and its potential for bioaccumulation.

Principle: The shake-flask method is used for substances with a log Kow in the range of -2 to 4. The substance is partitioned between n-octanol and water, and the concentrations in each phase are measured at equilibrium.

Procedure (Shake-Flask Method):

-

A solution of this compound is prepared in either n-octanol or water.

-

This solution is placed in a separatory funnel with the other immiscible solvent (water or n-octanol, respectively). The n-octanol and water should be pre-saturated with each other.

-

The funnel is shaken vigorously for a set period to allow for partitioning and then left to stand for the phases to separate completely. Centrifugation can be used to aid separation.

-

Aliquots are taken from both the n-octanol and water phases.

-

The concentration of this compound in each phase is determined by a suitable analytical method (e.g., HPLC).

-

The partition coefficient (Kow) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is typically expressed as log Kow.

Logical Relationship Diagram

The following diagram illustrates the relationship between the chemical structure of this compound and its resulting physicochemical properties, which in turn influence its environmental behavior and biological activity.

Caption: Logical flow from this compound's structure to its properties and influences.

References

Spectrum of Herbicidal Activity for Sulfentrazone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfentrazone is a potent, selective, pre-emergent and post-emergent herbicide belonging to the aryl triazolinone chemical class. Its herbicidal activity stems from the inhibition of the protoporphyrinogen oxidase (PPO) enzyme, a key component in the chlorophyll and heme biosynthesis pathways in plants. This inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, causes rapid cell membrane disruption and ultimately, plant death. This technical guide provides an in-depth overview of the herbicidal activity spectrum of this compound, detailing its efficacy against a wide range of weed species and its tolerance in various crops. The document includes quantitative data on weed control and crop safety, detailed experimental protocols for assessing its bio-efficacy, and visualizations of its mode of action and experimental workflows.

Introduction

This compound is a widely utilized herbicide for the control of a broad spectrum of annual broadleaf weeds and sedges, with suppressive activity on some grass species.[1] It is classified as a Group 14 herbicide by the Weed Science Society of America, signifying its mode of action as a protoporphyrinogen oxidase (PPO) inhibitor.[2] this compound can be applied to the soil pre-plant incorporated, pre-emergence, or as a post-emergence treatment, offering flexibility in weed management programs.[3][4] Its efficacy and crop selectivity are influenced by several factors, including soil type, organic matter content, pH, and soil moisture.[2] This guide aims to provide a comprehensive technical resource on the herbicidal spectrum of this compound for the scientific community.

Mode of Action: Protoporphyrinogen Oxidase Inhibition

The primary mode of action of this compound is the inhibition of the enzyme protoporphyrinogen oxidase (PPO). PPO is a critical enzyme in the tetrapyrrole biosynthesis pathway, responsible for the oxidation of protoporphyrinogen IX to protoporphyrin IX, a precursor for both chlorophyll and heme.

The inhibition of PPO by this compound leads to the accumulation of protoporphyrinogen IX in the plant cells. This excess protoporphyrinogen IX leaks from the plastid and is rapidly oxidized to protoporphyrin IX in the cytoplasm. In the presence of light and molecular oxygen, protoporphyrin IX acts as a potent photosensitizer, generating highly reactive singlet oxygen radicals. These radicals cause rapid peroxidation of lipids and proteins within the cell membranes, leading to loss of membrane integrity, cellular leakage, and ultimately, rapid cell death, which manifests as chlorosis, desiccation, and necrosis of the plant tissue.

Herbicidal Efficacy Spectrum

This compound provides effective control of a wide array of broadleaf and sedge weeds. Its activity on grass species is generally suppressive rather than providing complete control. The following tables summarize the herbicidal efficacy of this compound against various weed species based on published research. Efficacy can vary depending on application rate, environmental conditions, and weed growth stage.

Table 1: Efficacy of this compound on Broadleaf Weeds

| Weed Species | Common Name | Efficacy Rating | Application Rate (g a.i./ha) |

| Acanthospermum hispidum | Bristly Starbur | Good | 500-600 |

| Amaranthus spp. | Pigweed | Excellent | 140-360 |

| Bidens pilosa | Hairy Beggarticks | Good | 500-600 |

| Chenopodium album | Common Lambsquarters | Excellent | 140-360 |

| Commelina benghalensis | Benghal Dayflower | Good | 500-600 |

| Ipomoea spp. | Morningglory | Good | 250-500 |

| Portulaca oleracea | Common Purslane | Excellent | 250-500 |

| Richardia brasiliensis | Brazil Pusley | Good | 250-500 |

| Sida spp. | Sida | Good | 250-500 |

| Solanum americanum | American Black Nightshade | Good | 250-500 |

Table 2: Efficacy of this compound on Grasses and Sedges

| Weed Species | Common Name | Efficacy Rating | Application Rate (g a.i./ha) |

| Cenchrus echinatus | Southern Sandbur | Good | 500-600 |

| Cyperus esculentus | Yellow Nutsedge | Excellent | 250-500 |

| Cyperus rotundus | Purple Nutsedge | Good | 250-500 |

| Digitaria sanguinalis | Large Crabgrass | Suppression | 250-500 |

| Eleusine indica | Goosegrass | Suppression | 250-500 |

| Setaria faberi | Giant Foxtail | Suppression | 250-500 |

Crop Tolerance and Selectivity

The selectivity of this compound is dependent on the crop's ability to rapidly metabolize the herbicide into non-toxic compounds. Factors such as crop variety, growth stage, and environmental conditions can influence crop tolerance.

Table 3: Crop Tolerance to this compound

| Crop | Scientific Name | Tolerance Level | Typical Application Rate (g a.i./ha) | Notes on Potential Injury |

| Soybean | Glycine max | Tolerant | 200-400 | Some early-season stunting may occur, especially in cool, wet conditions or on sandy soils. Varietal differences in tolerance exist. |

| Sugarcane | Saccharum officinarum | Tolerant | 560-1120 | Generally safe when applied as directed. |

| Sunflower | Helianthus annuus | Moderately Tolerant | 140-280 | Injury risk increases with higher rates and certain environmental conditions. |

| Tobacco | Nicotiana tabacum | Tolerant | 280-560 | Good tolerance observed with various application methods. |

| Cabbage | Brassica oleracea var. capitata | Moderately Tolerant | 116-233 | Transient stunting can occur, particularly at higher rates, but typically does not impact yield. |

| Broccoli | Brassica oleracea var. italica | Moderately Tolerant | 116-233 | Similar to cabbage, may exhibit some early-season stunting. |

| Corn (Field) | Zea mays | Tolerant | 105-210 | Generally safe at recommended rates. |

| Peanut | Arachis hypogaea | Tolerant | 140-280 | Good tolerance when applied pre-emergence. |

Experimental Protocols

Field Efficacy and Crop Tolerance Trial Protocol

This protocol outlines a standard methodology for conducting field trials to evaluate the herbicidal efficacy and crop tolerance of this compound.

I. Experimental Design and Site Selection:

-

Site Selection: Choose a field with a uniform soil type and a known history of the target weed species.

-

Experimental Design: Employ a Randomized Complete Block Design (RCBD) with a minimum of three to four replications.

-

Treatments: Include a range of this compound application rates, an untreated weedy check, and a weed-free check (maintained by hand weeding). A standard commercial herbicide can also be included for comparison.

-

Plot Size: Establish plots of a size that allows for representative data collection and minimizes edge effects (e.g., 3 meters by 10 meters).

II. Plot Establishment and Herbicide Application:

-

Land Preparation: Prepare the experimental area according to standard agronomic practices for the crop being tested.

-

Planting: Plant the crop at the recommended seeding rate and depth.

-

Application Timing: Apply this compound at the desired timing (pre-plant incorporated, pre-emergence, or post-emergence).

-

Application Equipment: Use a calibrated research sprayer (e.g., a CO2-pressurized backpack sprayer) equipped with appropriate nozzles to ensure uniform application.

-

Application Parameters: Record all application parameters, including spray volume, pressure, nozzle type, and environmental conditions (temperature, humidity, wind speed).

III. Data Collection:

-

Weed Control: Visually assess percent weed control by species at regular intervals (e.g., 7, 14, 28, and 56 days after treatment) using a scale of 0% (no control) to 100% (complete control) relative to the untreated check.

-

Crop Injury: Visually assess percent crop injury at the same intervals using a scale of 0% (no injury) to 100% (crop death). Note any symptoms such as stunting, chlorosis, or necrosis.

-

Weed Density and Biomass: At a specified time point, count the number of weeds per unit area (e.g., per square meter) and collect the above-ground weed biomass. Dry the biomass to a constant weight to determine the dry weight.

-

Crop Yield: At crop maturity, harvest a predetermined area from the center of each plot and measure the crop yield.

IV. Data Analysis:

-

Subject the collected data to Analysis of Variance (ANOVA).

-

Use a mean separation test (e.g., Tukey's HSD or Fisher's LSD) at a specified significance level (e.g., p ≤ 0.05) to compare treatment means.

In Vitro Protoporphyrinogen Oxidase (PPO) Inhibition Assay

This protocol describes a method for determining the in vitro inhibitory activity of this compound on plant PPO.

I. Plant Material and Enzyme Extraction:

-

Plant Material: Use fresh, young spinach (Spinacia oleracea) leaves as a source of PPO.

-

Chloroplast Isolation: Isolate intact chloroplasts from the spinach leaves using differential centrifugation in a suitable buffer.

-

Enzyme Extraction: Lyse the isolated chloroplasts to release the stromal proteins, including PPO. Centrifuge to remove the thylakoid membranes and collect the supernatant containing the PPO enzyme.

-

Protein Quantification: Determine the protein concentration of the enzyme extract using a standard method such as the Bradford assay.

II. PPO Activity Assay:

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), a detergent (e.g., Tween 80), and the enzyme extract.

-

Inhibitor Addition: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixture. Include a control with no inhibitor.

-

Substrate Addition: Initiate the enzymatic reaction by adding the substrate, protoporphyrinogen IX.

-

Incubation: Incubate the reaction mixture in the dark at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30 minutes).

-

Fluorescence Measurement: The product of the reaction, protoporphyrin IX, is fluorescent. Measure the increase in fluorescence over time using a spectrofluorometer with appropriate excitation and emission wavelengths.

III. Data Analysis:

-

Calculate the rate of PPO activity for each this compound concentration.

-

Determine the concentration of this compound that causes 50% inhibition of PPO activity (IC50 value) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a highly effective herbicide with a broad spectrum of activity against many troublesome broadleaf and sedge weeds. Its mode of action as a PPO inhibitor provides rapid and potent herbicidal effects. Understanding the nuances of its efficacy on different weed species and its tolerance in various crops is critical for its judicious and effective use in integrated weed management programs. The experimental protocols provided in this guide offer a framework for researchers to further investigate the herbicidal properties of this compound and other PPO-inhibiting herbicides. Continued research into the factors influencing its activity and selectivity will further enhance its utility in sustainable agriculture.

References

The Environmental Odyssey of Sulfentrazone: A Technical Guide to its Fate and Behavior in Soil and Water

For Researchers, Scientists, and Drug Development Professionals

Sulfentrazone, a widely used pre-emergence herbicide, plays a crucial role in modern agriculture for the control of broadleaf weeds and sedges. However, its efficacy is intrinsically linked to its complex interactions within the environment. Understanding the environmental fate and behavior of this compound in soil and water is paramount for optimizing its use, mitigating potential risks of off-site transport and carryover to subsequent crops, and ensuring environmental stewardship. This in-depth technical guide synthesizes the current scientific understanding of this compound's journey through terrestrial and aquatic systems, presenting key data, experimental methodologies, and visual representations of its environmental pathways.

Physicochemical Properties of this compound

The environmental behavior of any chemical is fundamentally governed by its physicochemical properties. For this compound, these properties dictate its solubility, mobility, and persistence. A summary of its key characteristics is presented in Table 1. This compound is a weak acid with a pKa of 6.56.[1][2][3] This means its charge and, consequently, its behavior, are highly dependent on the pH of the surrounding medium.[2][4] Its water solubility increases significantly with an increase in pH.

| Property | Value | Reference |

| Molar Mass | 387.2 g/mol | |

| Water Solubility | 110 mg/L (pH 6.0, 25°C) 780 mg/L (pH 7.0, 25°C) 16000 mg/L (pH 7.5, 25°C) | |

| Vapor Pressure | 9.75 x 10⁻¹⁰ mm Hg (25°C) | |

| Octanol-Water Partition Coefficient (Log Kow) | 0.99 (pH 7) | |

| Dissociation Constant (pKa) | 6.56 | |

| Henry's Law Constant | 6.37 x 10⁻¹³ atm-m³/mol |

Environmental Fate in Soil

The soil compartment is the primary recipient of this compound application. Its fate in this complex matrix is determined by a dynamic interplay of sorption, degradation, and transport processes.

Sorption and Mobility

Sorption, the process by which a chemical binds to soil particles, is a critical factor controlling the availability, mobility, and degradation of this compound. The organic carbon-water partitioning coefficient (Koc) is a key indicator of a pesticide's tendency to adsorb to soil. This compound has a relatively low average Koc value of 43 mL/g, indicating a high potential for mobility and leaching.

However, the actual sorption is significantly influenced by soil properties:

-

Soil pH: As a weak acid, this compound's sorption is highly pH-dependent. In acidic soils (pH < pKa), the molecule is predominantly in its neutral form, leading to higher adsorption to soil colloids. As the pH increases above the pKa, the molecule becomes anionic, increasing its solubility in water and reducing its adsorption, thus enhancing its mobility.

-

Organic Matter: Soils with higher organic matter content tend to exhibit greater sorption of this compound.

-

Clay Content and Type: Clay minerals can also contribute to the sorption of this compound.

-

Cation Exchange Capacity (CEC): CEC also plays a role in the sorption process.

Due to its high mobility, particularly in sandy soils with low organic matter and alkaline pH, this compound has a significant potential to leach into groundwater. Leaching can move the herbicide to deeper soil layers, potentially reducing its efficacy against target weeds and increasing the risk of water contamination. In contrast, in clayey soils or those with high organic matter, its movement is more restricted.

| Parameter | Value Range | Influencing Factors | Reference |

| Soil Organic Carbon Partition Coefficient (Koc) | 43 mL/g (average) | Soil pH, Organic Matter, Clay Content | |

| Soil Half-life (DT₅₀) | 121 to 541 days | Soil type, moisture, temperature, microbial activity |

Degradation in Soil

The primary route of this compound dissipation in soil is microbial degradation. Soil microorganisms utilize the herbicide as a carbon source, breaking it down into various metabolites. The rate of microbial degradation is influenced by several factors:

-

Soil Moisture and Temperature: Optimal moisture and warmer temperatures generally enhance microbial activity and, consequently, the degradation of this compound.

-

Soil Type and Organic Matter: The composition of the microbial community, which varies with soil type and organic matter content, affects the degradation rate.

-

Tillage Practices: No-till systems, with higher organic matter on the surface, can sometimes lead to slower degradation due to increased sorption.

This compound is relatively persistent in the soil environment, with reported field half-lives (DT₅₀) ranging from 121 to over 541 days, depending on the specific soil and climatic conditions. This persistence can lead to carryover injury in sensitive rotational crops.

Photodegradation on the soil surface is not considered a significant dissipation pathway for this compound.

Environmental Fate in Water

While soil is the intended target, this compound can enter aquatic environments through surface runoff and leaching. Its behavior in water is markedly different from that in soil.

Hydrolysis and Photolysis

This compound is stable to hydrolysis in the environmentally relevant pH range of 5 to 9. However, it is highly susceptible to photolysis in water, especially at alkaline pH. The half-life of this compound in water exposed to light can be as short as one hour at pH 7 and 9, and 12 hours at pH 5. This rapid photodegradation is a key dissipation pathway in clear, shallow water bodies. The photolysis of this compound in water leads to the formation of dechlorinated and hydroxylated compounds, and with continued exposure, can result in the cleavage of the aromatic and triazole rings.

| Process | Half-life (DT₅₀) | Conditions | Reference |

| Hydrolysis | Stable | pH 5-9 | |

| Aqueous Photolysis | 1 hour 12 hours | pH 7 and 9 pH 5 |

Mobility and Distribution in Aquatic Systems

Due to its relatively high water solubility and low tendency to adsorb to sediments (indicated by its low Koc), this compound is expected to be mobile in aquatic systems and remain primarily in the water column. Its low potential for bioaccumulation is suggested by a low bioconcentration factor (BCF) of 3.1.

Key Degradation Pathways and Metabolites

The degradation of this compound in both soil and water leads to the formation of several metabolites. The primary metabolic pathway in plants and animals involves the hydroxylation of the methyl group on the triazole ring to form 3-hydroxymethyl-sulfentrazone, followed by oxidation to 3-carboxy-sulfentrazone. In soil, microbial degradation is the main driver of dissipation. In water, photolysis produces dechlorinated and hydroxylated byproducts.

Caption: Overall environmental fate of this compound in soil and water.

Experimental Protocols

To determine the environmental fate parameters of this compound, standardized laboratory and field studies are conducted. Below are generalized methodologies for key experiments.

Soil Sorption (Batch Slurry Method)

-

Soil Preparation: Representative soil samples are air-dried and sieved. Key soil properties (pH, organic matter, texture, CEC) are determined.

-

Solution Preparation: A stock solution of radiolabeled or non-radiolabeled this compound in a 0.01 M CaCl₂ solution is prepared. A series of dilutions are made to create a range of concentrations.

-

Equilibration: A known mass of soil is mixed with a specific volume of the this compound solution in a centrifuge tube. The tubes are shaken in the dark at a constant temperature for a predetermined equilibration time (e.g., 24 hours) to reach equilibrium.

-

Separation: The tubes are centrifuged to separate the soil from the solution.

-

Analysis: The concentration of this compound remaining in the supernatant is determined using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Scintillation Counting (for radiolabeled compound).

-

Calculation: The amount of this compound sorbed to the soil is calculated as the difference between the initial and equilibrium concentrations in the solution. The soil-water distribution coefficient (Kd) is then calculated. The organic carbon-water partitioning coefficient (Koc) is derived by normalizing Kd to the organic carbon content of the soil.

Caption: Experimental workflow for a soil sorption study.

Soil Column Leaching Study

-

Column Preparation: Large, intact or repacked soil columns are prepared. The soil is uniformly packed to a specific bulk density.

-

Herbicide Application: A known amount of this compound is applied to the surface of the soil column.

-

Simulated Rainfall: A simulated rainfall event of a specific intensity and duration is applied to the top of the column.

-

Leachate Collection: The leachate that passes through the bottom of the column is collected at regular intervals.

-

Soil Sectioning: After the leaching event, the soil column is sectioned into specific depth increments.

-

Extraction and Analysis: The concentration of this compound in the leachate and in each soil section is determined by extracting the compound and analyzing it via HPLC or another suitable method.

-

Data Interpretation: The results provide information on the mobility of this compound through the soil profile under specific conditions.

Factors Influencing this compound's Environmental Behavior

The environmental fate and behavior of this compound are not static but are influenced by a multitude of interacting factors. A logical relationship diagram illustrating these influences is provided below.

Caption: Factors influencing the environmental behavior of this compound.

Conclusion

The environmental fate and behavior of this compound are multifaceted, governed by its inherent physicochemical properties and a host of environmental factors. Its persistence in soil, primarily dictated by the rate of microbial degradation, and its high mobility, especially in coarse-textured, low-organic matter, and alkaline soils, necessitate careful management to prevent carryover injury and groundwater contamination. In aquatic systems, while stable to hydrolysis, its rapid degradation by photolysis is a significant dissipation pathway. A thorough understanding of these processes is essential for researchers, scientists, and agricultural professionals to develop sustainable weed management strategies that maximize the benefits of this compound while minimizing its environmental impact.

References

The Dynamics of Sulfentrazone in the Soil Environment: A Technical Guide to Bioavailability and Sorption

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical interplay between sulfentrazone, a widely used herbicide, and various soil matrices. Understanding the bioavailability and sorption of this compound is paramount for predicting its efficacy, environmental fate, and potential for carryover injury to rotational crops. This document provides a comprehensive overview of the key factors governing these processes, detailed experimental protocols for their assessment, and a summary of quantitative data from various studies.

Introduction to this compound and its Soil Interactions

This compound is a pre-emergence herbicide belonging to the aryl triazolinone class. Its mode of action is the inhibition of the protoporphyrinogen oxidase (PPO) enzyme, which leads to the accumulation of toxic protoporphyrin IX in plant cells, causing rapid disruption of cell membranes and ultimately, plant death. The effectiveness and environmental behavior of this compound are intrinsically linked to its interactions with soil components. The two primary processes governing its fate in soil are sorption and bioavailability.

Sorption refers to the binding of this compound to soil particles, which reduces its concentration in the soil solution and, consequently, its mobility and availability for plant uptake or degradation. The primary soil constituents influencing this compound sorption are organic matter, clay content, and soil pH.

Bioavailability represents the fraction of the total this compound present in the soil that is available for uptake by plants and microorganisms. It is a dynamic process influenced by sorption-desorption kinetics and the physicochemical properties of both the herbicide and the soil.

Factors Influencing this compound Sorption and Bioavailability

The behavior of this compound in soil is dictated by a combination of its chemical properties and the characteristics of the soil environment.

Chemical Properties of this compound: this compound is a weak acid with a pKa of 6.56.[1] This means that its ionic state is highly dependent on the soil pH. In acidic soils (pH < 6.56), the non-ionized (molecular) form of this compound predominates, which is more readily sorbed to soil colloids. Conversely, in alkaline soils (pH > 6.56), the anionic (negatively charged) form is more prevalent, leading to increased solubility and reduced sorption due to electrostatic repulsion from negatively charged soil particles.[2]

Soil Properties:

-

Organic Matter: Soil organic matter (OM) is a primary sorbent for this compound.[3] The non-ionized form of the herbicide can partition into the organic matrix. Higher OM content generally leads to increased sorption and reduced bioavailability.

-

Clay Content and Type: Clay minerals, with their large surface area and charged surfaces, also contribute to this compound sorption.[3] The type of clay mineral can influence the strength of this interaction.

-

Soil pH: As mentioned, soil pH is a critical factor.[3] Lower pH promotes sorption, while higher pH enhances solubility and mobility.

-

Soil Texture: Soil texture, which is determined by the relative proportions of sand, silt, and clay, influences water movement and the distribution of organic matter, thereby indirectly affecting this compound sorption and leaching potential.

Quantitative Data on this compound Sorption and Bioavailability

The following tables summarize quantitative data from various studies on this compound sorption and bioavailability in different soil types.

Table 1: this compound Sorption Coefficients in Various Soil Types

| Soil Type | Tillage System | Organic Carbon (%) | Clay (%) | pH | Freundlich Sorption Coefficient (K_f) | Reference |

| Miami silt loam | Conventional-till (CT) | 1.2 | 22 | 6.2 | 1.02 | |

| Miami silt loam | No-till (NT) | 1.8 | 22 | 6.2 | 1.34 | |

| Drummer silty clay loam | Conventional-till (CT) | 2.8 | 32 | 6.0 | 2.88 | |

| Drummer silty clay loam | No-till (NT) | 3.5 | 32 | 6.0 | 3.44 | |

| Dundee silt loam | Conventional-till (CT) | 0.8 | 15 | 6.5 | 1.25 | |

| Dundee silt loam | No-till (NT) | 1.1 | 15 | 6.5 | 1.55 |

Table 2: Bioavailability of this compound in Various Soil Types as Determined by Bioassay

| Soil Type | Organic Carbon (%) | Clay (%) | pH | I₅₀ Value (mg ai/kg soil)¹ | Reference |

| Haplic Planosol | - | - | - | Low (High Bioavailability) | |

| Red-Yellow Latosol | - | - | - | Intermediate | |

| Red Acrisol | - | - | - | Intermediate | |

| Humic Cambisol | - | - | - | High (Low Bioavailability) | |

| Eutrophic Entisol | High | - | High | Highest (Lowest Bioavailability) |

¹I₅₀ value is the concentration of this compound that causes a 50% inhibition of a sensitive indicator plant's growth (e.g., sugar beet shoot length). A lower I₅₀ value indicates higher bioavailability and phytotoxicity. The qualitative ranking is based on the ascending order of sorption reported in the study.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the sorption and bioavailability of this compound in soil.

Batch Equilibrium Sorption Study

This method is used to determine the extent of this compound sorption to soil at equilibrium.

Materials:

-

Analytical grade this compound

-

Test soil, air-dried and sieved (2-mm)

-

0.01 M CaCl₂ solution

-

Centrifuge tubes with screw caps

-

Mechanical shaker

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry)

Procedure:

-

Preparation of this compound Solutions: Prepare a stock solution of this compound in 0.01 M CaCl₂. From the stock solution, prepare a series of working solutions of varying concentrations (e.g., 1.0, 2.0, 5.0, 10.0, and 20.0 mg L⁻¹).

-

Sorption Experiment:

-

Weigh a known amount of soil (e.g., 2.00 g) into a centrifuge tube.

-

Add a specific volume of a this compound working solution (e.g., 10 mL) to the soil.

-

Securely cap the tubes and place them on a mechanical shaker.

-

Agitate the tubes at a constant temperature (e.g., 25 ± 2 °C) for a predetermined equilibrium time (typically 24-48 hours, determined from a preliminary kinetics study).

-

-

Sample Analysis:

-

After shaking, centrifuge the tubes at a sufficient speed and duration (e.g., 3500 rpm for 15 minutes) to separate the soil from the supernatant.

-

Filter the supernatant through a 0.45 µm syringe filter.

-

Analyze the concentration of this compound in the filtered supernatant using a validated HPLC method.

-

-

Data Analysis:

-

Calculate the amount of this compound sorbed to the soil by subtracting the concentration in the equilibrium solution from the initial concentration.

-

The sorption data are typically fitted to the Freundlich isotherm equation: C_s = K_f * C_e^(1/n) where:

-

C_s is the amount of this compound sorbed to the soil (mg/kg)

-

C_e is the equilibrium concentration of this compound in the solution (mg/L)

-

K_f is the Freundlich sorption coefficient (L/kg)

-

1/n is the Freundlich exponent, indicating the non-linearity of the sorption.

-

-

Bioassay for Bioavailability Assessment

This method uses the response of a sensitive plant species to determine the bioavailable fraction of this compound in the soil.

Materials:

-

Test soil

-

This compound

-

Seeds of a sensitive indicator plant (e.g., sugar beet, millet)

-

Pots or containers for plant growth

-

Growth chamber or greenhouse with controlled environmental conditions

Procedure:

-

Soil Treatment:

-

Prepare a range of this compound concentrations in the test soil by thoroughly mixing known amounts of the herbicide with the soil.

-

Include an untreated control for comparison.

-

-

Planting and Growth:

-

Fill pots with the treated and untreated soil.

-

Sow a specific number of seeds of the indicator plant in each pot.

-

Place the pots in a growth chamber or greenhouse with controlled temperature, light, and humidity.

-

Water the plants as needed.

-

-

Data Collection:

-

After a specified growth period (e.g., 14-21 days), harvest the plants.

-

Measure relevant growth parameters, such as shoot length, root length, or dry weight.

-

-

Data Analysis:

-

Calculate the percent inhibition of the measured growth parameter for each this compound concentration relative to the untreated control.

-

Plot the percent inhibition against the this compound concentration to generate a dose-response curve.

-

From the dose-response curve, determine the I₅₀ value, which is the concentration of this compound that causes 50% inhibition of growth. A lower I₅₀ value indicates higher bioavailability.

-

Analytical Method for this compound in Soil

A robust analytical method is crucial for accurately quantifying this compound residues in soil for both sorption and bioavailability studies.

Extraction:

-

Homogenize the soil sample.

-

Weigh a subsample of soil (e.g., 10 g) into an extraction vessel.

-

Add an appropriate extraction solvent. A common solvent mixture is acetonitrile and water (1:1, v/v).

-

Shake or sonicate the mixture for a defined period to extract the this compound from the soil matrix.

-

Centrifuge the sample to separate the solid and liquid phases.

-

Collect the supernatant for analysis.

Analysis by LC-MS/MS:

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the determination of this compound.

-

Chromatographic Separation: An aliquot of the soil extract is injected into an HPLC system equipped with a suitable column (e.g., C18). A gradient elution with a mobile phase consisting of solvents like acetonitrile and water with additives such as formic acid is typically used to separate this compound from other matrix components.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass spectrometer. This compound is ionized (typically using electrospray ionization), and specific precursor and product ion transitions are monitored for quantification and confirmation.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Experimental workflow for determining this compound sorption and bioavailability.

Conclusion

The bioavailability and sorption of this compound are complex processes governed by the herbicide's chemical nature and the diverse physicochemical properties of the soil. This guide has provided a foundational understanding of these interactions, presented quantitative data for key sorption and bioavailability parameters, and detailed the experimental protocols necessary for their determination. For researchers and professionals in drug development and environmental science, a thorough understanding of these principles is essential for the effective and environmentally responsible use of this compound and for the development of new, safer agrochemicals. The provided methodologies and data serve as a valuable resource for designing and interpreting studies on the environmental fate and efficacy of soil-applied compounds.

References

Plant uptake, translocation, and metabolism of Sulfentrazone

An In-depth Technical Guide on the Plant Uptake, Translocation, and Metabolism of Sulfentrazone

Introduction

This compound is a pre-emergence herbicide belonging to the aryl triazolinone chemical family. It is widely utilized for the control of broadleaf and grass weeds in various crops, including soybeans, sugarcane, and tobacco.[1] Its efficacy and selectivity are governed by a complex interplay of its uptake by the plant, subsequent translocation to the site of action, and the plant's ability to metabolize the compound into non-toxic forms. This guide provides a comprehensive overview of these core processes, intended for researchers and scientists in the fields of agriculture and drug development.

Uptake of this compound

The absorption of this compound by plants is a critical first step in its herbicidal action. The primary route of entry is through the root system, with some foliar absorption also possible.[2][3][4][5]

Root Uptake

This compound present in the soil solution is readily absorbed by plant roots. This process is significantly influenced by the pH of the surrounding medium. This compound is a weak acid with a pKa of 6.5; at a pH below this value, the molecule is predominantly in its non-ionized (protonated) form. This form is more lipophilic and is absorbed more readily by the root cells compared to the ionized form, which predominates at higher pH levels. Consequently, this compound uptake by roots increases as the soil or solution pH decreases.

Foliar Uptake

While this compound can be absorbed by the leaves, its translocation from the foliage via the phloem is limited. The rapid desiccation of leaf tissue, a characteristic symptom of protoporphyrinogen oxidase (PPO) inhibitors, further restricts its movement throughout the plant following foliar application. Therefore, for pre-emergence applications, root uptake is the predominant pathway for this compound to enter the plant system.

Translocation of this compound

Once absorbed by the roots, this compound is transported to the shoots, where it exerts its herbicidal effect.

Xylem-Mediated Transport

The primary route for the long-distance transport of this compound within the plant is the xylem. This apoplastic movement carries the herbicide from the roots to the leaves along with the transpiration stream. The translocation to the shoot tissues is essential for its mode of action, as the target enzyme, PPO, is located within the chloroplasts of the leaves.

Differential Translocation and Tolerance

The extent of this compound translocation can vary significantly among different plant species and is a key determinant of their tolerance. Tolerant species may exhibit reduced translocation of the herbicide from the roots to the shoots, thereby limiting the amount that reaches the target site. For instance, in a study comparing potato with weed species, both common lambsquarters and jimsonweed showed a nearly twofold increase in this compound translocation from roots to shoots compared to the more tolerant potato.

Metabolism of this compound

The metabolic detoxification of this compound is a crucial mechanism of tolerance in many plant species. Tolerant plants, such as soybean, can rapidly metabolize the herbicide into inactive compounds.

Metabolic Pathway

The primary metabolic pathway for this compound in plants involves the oxidation of the methyl group at the 3-position of the triazole ring. This process is believed to be catalyzed by cytochrome P450 monooxygenases. The metabolic cascade proceeds as follows:

-

Hydroxylation: The methyl group (CH₃) is first hydroxylated to form a 3-hydroxymethyl metabolite (CH₂OH).

-

Oxidation: The 3-hydroxymethyl group is then further oxidized to a 3-carboxylic acid metabolite (COOH).

These metabolic transformations result in compounds with significantly reduced or no herbicidal activity. In soybeans, it has been reported that over 95% of the parent this compound is metabolized to the hydroxymethyl analogue within 12 hours. This initial metabolite is then rapidly converted into more polar glycosidic and non-glycosidic derivatives.

Caption: Metabolic pathway of this compound in tolerant plants.

Differential Metabolism and Selectivity

The rate of metabolism is a primary factor contributing to the differential selectivity of this compound among plant species. Tolerant species like soybean can metabolize the herbicide so rapidly that it does not accumulate to phytotoxic levels in the shoots. In contrast, sensitive species metabolize this compound much more slowly, allowing the parent compound to reach the chloroplasts and inhibit PPO. For example, the tolerant species Senna obtusifolia was found to metabolize 91.6% of absorbed this compound within nine hours, while the sensitive species Cassia occidentalis metabolized only 17% in the same timeframe.

Quantitative Data on this compound Uptake, Translocation, and Metabolism

The following tables summarize quantitative data from various studies, illustrating the differences in this compound behavior across plant species.

Table 1: this compound Absorption in Various Plant Species

| Plant Species | Exposure Time (h) | Absorption (% of Applied) | Reference |

| Potato | 24 | Lower than weeds | |

| Common Lambsquarters | 24 | > 2-fold higher than potato | |

| Jimsonweed | 24 | > 2-fold higher than potato | |

| Potato | 48 | Lowest | |

| Common Lambsquarters | 48 | ~3-fold higher than potato | |

| Jimsonweed | 48 | ~1.5-fold higher than potato |

Table 2: Translocation of this compound from Roots to Shoots

| Plant Species | Exposure Time (h) | Translocation (% of Absorbed) | Reference |

| Potato | 12 | Lower than weeds | |

| Common Lambsquarters | 12 | ~2-fold higher than potato | |

| Jimsonweed | 12 | ~2-fold higher than potato | |

| Tobacco | 24 | 59% (this compound alone) | |

| Tobacco | 24 | 65% (with clomazone) |

Table 3: Metabolism of this compound in Various Plant Species

| Plant Species | Time After Application | % Metabolized | Reference |

| Soybean | 24 h | 90% | |

| Senna obtusifolia (tolerant) | 9 h | 91.6% | |

| Cassia occidentalis (sensitive) | 9 h | 17% | |

| Tobacco (in leaves) | 3 h | 66% (this compound alone) | |

| Tobacco (in leaves) | 3 h | 91% (with clomazone) | |

| Soybean | 12 h | >95% to hydroxymethyl analogue |

Experimental Protocols

The following sections describe typical methodologies used to study the uptake, translocation, and metabolism of this compound in plants.

General Experimental Workflow for Radiolabeled Studies

Caption: A typical experimental workflow for studying this compound in plants.

Plant Growth and Treatment

-

Plant Material: Seeds of the desired plant species are typically germinated and grown in a greenhouse or growth chamber under controlled conditions (e.g., temperature, light, humidity).

-

Growth Medium: Plants are often grown hydroponically in a nutrient solution or in a soil matrix.

-

Herbicide Application: A stock solution of radiolabeled this compound (e.g., [¹⁴C]this compound) is prepared. For root uptake studies, a known concentration of the herbicide is added to the hydroponic solution or applied to the soil.

Sample Collection and Processing

-

Harvesting: At predetermined time intervals after treatment, plants are harvested.

-

Separation: The plants are carefully separated into different parts, such as roots, stems, and leaves. The roots are typically washed to remove any unabsorbed herbicide from the surface.

-

Quantification of Total Absorption and Translocation: A portion of each plant part is dried, weighed, and then subjected to oxidative combustion. The resulting ¹⁴CO₂ is trapped and quantified using a liquid scintillation counter (LSC). This allows for the determination of the total amount of radioactivity (and thus, this compound and its metabolites) in each plant part.

Metabolism Analysis

-

Extraction: The remaining fresh plant tissue is homogenized and extracted with a series of solvents (e.g., acetonitrile, water, methanol) to isolate the parent this compound and its metabolites.

-

Separation and Identification: The extracts are concentrated and analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector. This separates the parent compound from its various metabolites. Co-chromatography with known analytical standards of this compound and its potential metabolites can be used for identification.

-

Quantification: The amount of radioactivity in the peaks corresponding to the parent this compound and each metabolite is determined to calculate the percentage of metabolism.

Conclusion

The uptake, translocation, and metabolism of this compound are interconnected processes that dictate its effectiveness as a herbicide and its selectivity across different plant species. Root absorption is the primary route of entry and is enhanced in acidic conditions. Subsequent translocation to the shoots via the xylem is necessary for its herbicidal activity. Finally, the rate of metabolic detoxification, primarily through oxidation of the methyl group on the triazole ring, is the key determinant of plant tolerance. A thorough understanding of these mechanisms is essential for the development of more effective and selective weed management strategies and for predicting the environmental fate of this herbicide.

References

Ecotoxicological Profile of Sulfentrazone on Non-target Terrestrial and Aquatic Organisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfentrazone is a pre-emergence herbicide belonging to the aryl triazolinone class. It is widely used to control broadleaf and grassy weeds in various agricultural and non-agricultural settings. Its primary mode of action is the inhibition of the protoporphyrinogen oxidase (PPO) enzyme, a key enzyme in the chlorophyll and heme biosynthesis pathways.[1][2] This inhibition leads to an accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, results in rapid cell membrane disruption and plant death.[2][3] Due to its persistence in soil and potential for off-target movement, understanding the ecotoxicological effects of this compound on non-target organisms is crucial for assessing its environmental risk.[4] This technical guide provides a comprehensive overview of the ecotoxicological profile of this compound, focusing on its impact on non-target terrestrial and aquatic organisms.

Mechanism of Action

This compound's herbicidal activity stems from its inhibition of the protoporphyrinogen oxidase (PPO) enzyme. This enzyme catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX, a precursor for both chlorophyll and heme. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then moves from the chloroplast to the cytoplasm. In the cytoplasm, it is oxidized to protoporphyrin IX. This cytoplasmic protoporphyrin IX is a potent photosensitizer that, in the presence of light and oxygen, generates singlet oxygen radicals. These highly reactive oxygen species cause lipid peroxidation, leading to the rapid disruption of cell membranes and ultimately cell death.

While the primary target of this compound is plant PPO, studies have shown that PPO-inhibiting herbicides can also inhibit PPO in animals, though often at higher concentrations. The resulting accumulation of protoporphyrin IX can lead to photosensitivity and oxidative stress. In non-target animals, the toxic effects of this compound are often associated with oxidative stress, which can trigger a cascade of cellular responses.

Ecotoxicological Effects on Terrestrial Organisms

This compound's presence in the soil can impact a variety of non-target terrestrial organisms, from microorganisms to wildlife.

Soil Microorganisms

Soil microorganisms are vital for nutrient cycling and soil health. Studies on the impact of this compound on soil microbial communities have shown varied results. Some research indicates a negative impact on soil respiration rates, suggesting a reduction in microbial activity. However, the effect on microbial biomass carbon may not be significant. There is evidence to suggest that this compound can reduce biological nitrogen fixation. The application of this compound has also been shown to have a strong negative effect on mycorrhizal colonization of soybean roots, with a reduction of about 50%. Another study found that a combination of this compound with other herbicides reduced root arbuscular mycorrhizal fungi colonization.

Soil Invertebrates

Earthworms: Earthworms are important bioindicators of soil health. Studies on the effects of this compound on earthworms (Eisenia fetida) have shown that while it may not cause significant mortality or changes in adult biomass at typical exposure levels, it can negatively affect their reproductive output. Specifically, higher concentrations of this compound have been found to inhibit the production and growth of juvenile earthworms. Some studies have also observed that this compound can induce oxidative stress in earthworms.

Other Soil Fauna: Data on the direct toxicity of this compound to other soil microfauna, such as springtails (Collembola) and mites (Acari), is limited. However, springtails are generally considered to be among the most sensitive soil fauna to pesticides.

Table 1: Ecotoxicity of this compound to Terrestrial Invertebrates

| Species | Endpoint | Value | Exposure Duration | Reference |

| Eisenia fetida (Earthworm) | Adult Mortality | No significant effect up to 1000 mg/kg soil | 35 days | |

| Eisenia fetida (Earthworm) | Juvenile Production | Significantly reduced at ≥ 500 mg/kg soil | 60 days | |

| Eisenia fetida (Earthworm) | Juvenile Biomass | Significantly reduced at 1000 mg/kg soil | 60 days |

Birds and Mammals

Based on acute toxicity studies, this compound is considered practically non-toxic to birds and small mammals.

Table 2: Ecotoxicity of this compound to Birds and Mammals

| Species | Endpoint | Value | Reference |

| Not specified (Bird) | Acute Oral LD50 | >2250 mg/kg | |

| Not specified (Bird) | Dietary LD50 | >5620 ppm | |

| Rat (Rattus norvegicus) | Acute Oral LD50 | 2855 mg/kg | |

| Rat (Rattus norvegicus) | Dermal LD50 | >2000 mg/kg |

Ecotoxicological Effects on Aquatic Organisms

Due to its high mobility and persistence, this compound has the potential to contaminate surface and groundwater, posing a risk to aquatic ecosystems.

Aquatic Plants

As a herbicide, this compound is toxic to aquatic plants. Duckweed has been identified as a particularly sensitive aquatic plant species.

Aquatic Invertebrates

This compound is classified as slightly toxic to freshwater aquatic invertebrates on an acute basis. However, chronic exposure can adversely affect the survival of young daphnids at lower concentrations. For estuarine and marine invertebrates, this compound is considered highly toxic.

Table 3: Ecotoxicity of this compound to Aquatic Invertebrates

| Species | Endpoint | Value | Reference |

| Daphnia magna (Water Flea) | 48-hour LC50 | 60.4 mg/L | |

| Daphnia magna (Water Flea) | Chronic NOEC (survival) | 0.51 ppm | |

| Estuarine/Marine Invertebrates | Acute Toxicity | Highly toxic |

Fish

Acute toxicity tests indicate that this compound is practically non-toxic to slightly toxic to freshwater fish. However, chronic studies show that it can significantly affect the survival and growth of young fish at much lower concentrations. Some research suggests that this compound may have neurotoxic effects and can act as an endocrine disruptor in the early life stages of fish, potentially causing cardiac issues.

Table 4: Ecotoxicity of this compound to Fish

| Species | Endpoint | Value | Reference |

| Oncorhynchus mykiss (Rainbow Trout) | 96-hour LC50 | >120 mg/L | |

| Lepomis macrochirus (Bluegill Sunfish) | 96-hour LC50 | 93.8 mg/L | |

| Freshwater Fish (species not specified) | Chronic NOEC (survival and growth) | 5.93 ppm | |

| Danio rerio (Zebrafish) | 96-hour LC50 (embryonic) | 2.02 mg/L | |

| Danio rerio (Zebrafish) | 30-day LC50 (embryonic exposure) | 0.899 mg/L |

Experimental Protocols

Standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), are used to assess the ecotoxicity of chemicals like this compound.

Earthworm Reproduction Test (OECD 222)

This test evaluates the effects of a substance on the reproductive output of the earthworm Eisenia fetida.

-

Test Organisms: Adult earthworms (Eisenia fetida) with a well-developed clitellum.

-

Test Substance Application: The test substance is mixed into an artificial soil substrate at a range of concentrations.

-

Test Duration: 8 weeks.

-

Endpoints Measured:

-

Adult mortality and biomass changes are assessed after 4 weeks.

-

The number of juveniles produced is counted after an additional 4 weeks to determine the effect on reproduction.

-

Endpoints are typically reported as LC50 (lethal concentration for 50% of the population), ECx (concentration causing a x% effect, e.g., on reproduction), and NOEC (No Observed Effect Concentration).

-

Fish Early-life Stage Toxicity Test (OECD 210)

This test assesses the effects of a chemical on the early developmental stages of fish.

-

Test Organisms: Fertilized fish eggs (e.g., Danio rerio - Zebrafish).

-

Test Substance Application: Embryos are exposed to a range of concentrations of the test substance in water.

-

Test Duration: The test begins with fertilized eggs and continues until the larvae in the control group are free-feeding (typically several weeks, depending on the species).

-

Endpoints Measured:

-

Lethal effects: Mortality at different life stages.

-

Sub-lethal effects: Hatching success, time to hatch, larval length and weight, and observation of any morphological or behavioral abnormalities.

-

Endpoints are reported as LC50, ECx, and NOEC/LOEC for the most sensitive endpoints.

-

Conclusion

This compound exhibits a varied ecotoxicological profile. While its acute toxicity to terrestrial vertebrates like birds and mammals is low, it poses a greater risk to non-target plants and certain invertebrate species. In the terrestrial environment, this compound can negatively impact soil health by affecting microbial activity, nitrogen fixation, and the reproductive success of beneficial organisms such as earthworms. In aquatic ecosystems, its high mobility and persistence can lead to the contamination of water bodies, where it is toxic to aquatic plants and can have chronic effects on the survival, growth, and development of fish and invertebrates, particularly in estuarine and marine environments. A comprehensive understanding of these ecotoxicological endpoints is essential for the development of effective risk mitigation strategies and to ensure the sustainable use of this herbicide. Further research is warranted to elucidate the specific signaling pathways affected in non-target animals and to broaden the scope of toxicity data for a wider range of soil and aquatic organisms.

References

Unraveling the Metabolic Fate of Sulfentrazone: A Technical Guide to Tolerance and Susceptibility in Crops

For Immediate Release

A deep dive into the metabolic pathways of the herbicide sulfentrazone reveals the biochemical basis for its selective action in various crop species. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the mechanisms governing tolerance and susceptibility, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

The efficacy and selectivity of this compound, a potent protoporphyrinogen oxidase (PPO) inhibiting herbicide, are intricately linked to the metabolic capabilities of different plant species. Tolerant crops, such as soybean, rapidly detoxify the herbicide, while susceptible species are unable to metabolize it efficiently, leading to phytotoxicity. This guide elucidates the core metabolic pathways, presents comparative data, and outlines the experimental methodologies used to investigate these processes.

The Decisive Role of Metabolism in this compound Selectivity

The primary determinant of a crop's tolerance to this compound is the speed at which it can metabolize the parent compound into less toxic derivatives.[1][2] In tolerant species like soybean, a significant portion of the absorbed this compound is rapidly transformed. For instance, some tolerant soybean cultivars can metabolize over 90% of the absorbed this compound within 24 hours of application.[1][2] In stark contrast, susceptible species exhibit a much slower metabolic rate, leading to the accumulation of the active herbicide and subsequent cellular damage.

The principal metabolic route involves the oxidation of the methyl group on the triazolinone ring of the this compound molecule.[3] This process is primarily catalyzed by cytochrome P450 monooxygenases, a diverse family of enzymes known for their role in xenobiotic detoxification in plants.

The metabolic cascade proceeds through two main steps:

-

Hydroxylation: The methyl group is first hydroxylated to form 3-hydroxymethyl-sulfentrazone.

-

Oxidation: This intermediate is then further oxidized to 3-carboxy-sulfentrazone.